

# 3-ethyl-2-hydroxy-1H-quinolin-4-one chemical properties

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## Compound of Interest

Compound Name: 3-ethyl-2-hydroxy-1H-quinolin-4-one

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An In-depth Technical Guide on the Chemical Properties of **3-ethyl-2-hydroxy-1H-quinolin-4-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **3-ethyl-2-hydroxy-1H-quinolin-4-one**. The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.<sup>[1]</sup><sup>[2]</sup> This document aims to serve as a valuable resource for professionals engaged in drug discovery and development.

## Tautomerism

It is important to note that **3-ethyl-2-hydroxy-1H-quinolin-4-one** exists in tautomeric forms, primarily with 3-ethyl-4-hydroxy-1H-quinolin-2-one. The stability and predominance of each tautomer can be influenced by the solvent and physical state.<sup>[3]</sup> This guide will address the properties of this compound, considering its tautomeric nature.

## Chemical Properties

A summary of the key chemical and physical properties of **3-ethyl-2-hydroxy-1H-quinolin-4-one** and its related structures is presented below.

Property	Value	Source
IUPAC Name	3-ethyl-2-hydroxy-1H-quinolin-4-one	
Synonyms	3-Ethyl-4-hydroxy-2-oxo-chinolin, 3-ethyl-4-hydroxyquinolin-2(1H)-one, 3-Ethyl-4-hydroxy-2-chinolon, 3-Ethyl-4-hydroxy-carbostyryl	[4]
CAS Number	1873-60-5	[4]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	[4]
Molecular Weight	189.211 g/mol	[4]
Melting Point	166-168 °C (for 3-ethyl-2-hydroxyquinoline)	[5]
Boiling Point	322.1°C at 760 mmHg	[4]
Density	1.239 g/cm <sup>3</sup>	[4]
pKa	11.84 ± 0.70 (Predicted for 3-ethyl-2-hydroxyquinoline)	[5]
LogP	2.20840	[4]
Solubility	Soluble in methanol.	[6]

## Experimental Protocols

### Synthesis of 4-Hydroxyquinolin-2(1H)-one Derivatives

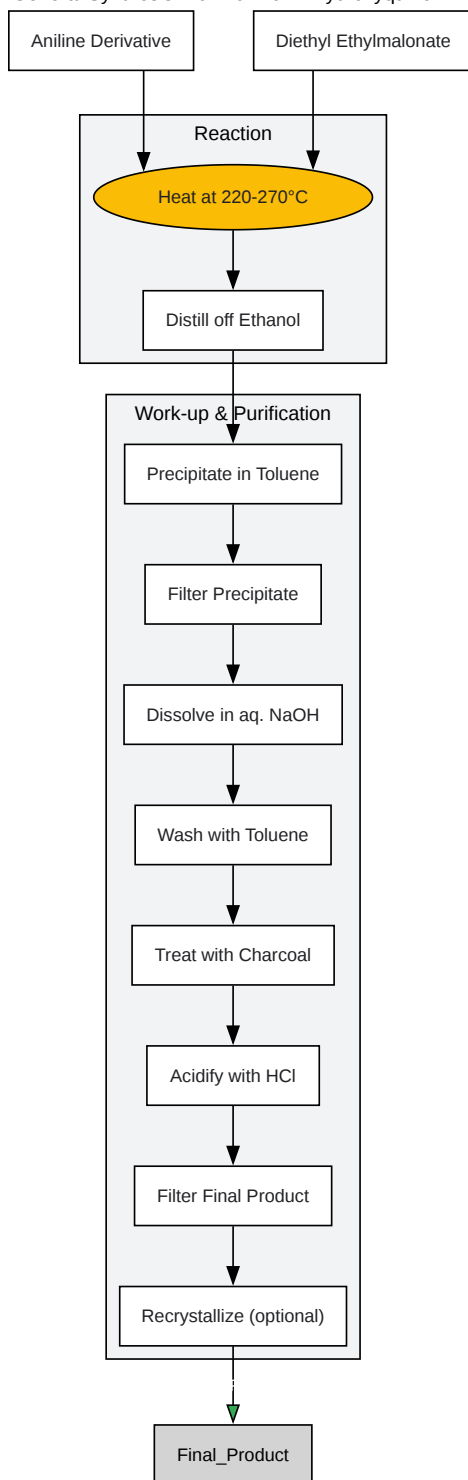
A general procedure for the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives involves the thermal condensation of an appropriate aniline with a substituted diethyl malonate.[7][8]

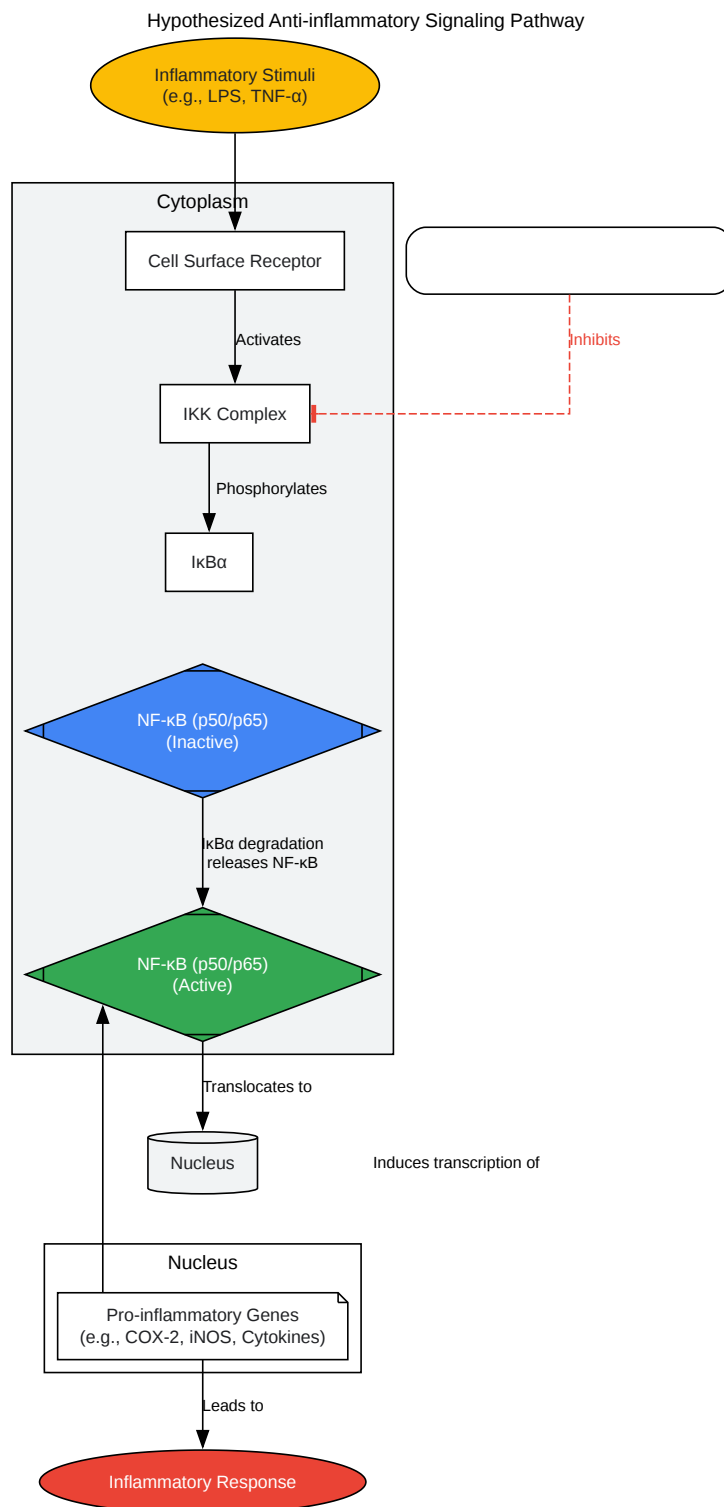
General Procedure:

- A mixture of the appropriate aniline (100 mmol) and diethyl ethylmalonate (102 mmol) is heated in a flask equipped with a distillation head on a metal bath.[7]

- The reaction mixture is first heated at 220-230°C for 1 hour.[\[7\]](#)
- The temperature is then raised to 260-270°C, and heating continues until the distillation of ethanol ceases (typically 3-6 hours).[\[7\]](#)
- For most derivatives, the hot liquid reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature. The resulting precipitate is collected by filtration.[\[7\]](#)
- The collected precipitate is then mixed with an aqueous sodium hydroxide solution (0.5 M, 250 mL) and toluene (50 mL).[\[7\]](#)
- The layers are separated, and the aqueous layer is washed with toluene (2 x 40 mL).[\[7\]](#)
- The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl to Congo red.[\[7\]](#)
- The precipitated 4-hydroxyquinolin-2-one derivative is collected by filtration, washed with water, and can be further purified by recrystallization if necessary.[\[7\]](#)

## General Synthesis Workflow for 4-Hydroxyquinolin-2-ones





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